Odiparcil

Antithrombotic Hemostasis Venous Thromboembolism

Researchers targeting lysosomal storage disorders or thrombosis face limited tools with oral bioavailability and wide safety margins. Odiparcil (CAS 137215-12-4) addresses these gaps as an orally active β-D-thioxyloside analog with dual antithrombotic and GAG clearance activity. • Diverts GAG synthesis into secreted soluble species; reduces lysosomal accumulation in MPS VI models at EC50 ~1 µM. • 65-70% thrombus suppression comparable to warfarin without prolonged bleeding indices. • Orphan Drug Designation by FDA & EMA for MPS VI (Maroteaux-Lamy syndrome). • Penetrates poorly vascularized tissues (cartilage, cornea, bone), overcoming ERT limitations. Supplied with rigorous QC for reliable in vitro and in vivo research.

Molecular Formula C15H16O6S
Molecular Weight 324.4 g/mol
CAS No. 137215-12-4
Cat. No. B1677181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOdiparcil
CAS137215-12-4
SynonymsGSK-424323;  GSK424323 GSK 424323;  Odiparcil
Molecular FormulaC15H16O6S
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(CS3)O)O)O
InChIInChI=1S/C15H16O6S/c1-7-4-12(17)21-11-5-8(2-3-9(7)11)20-15-14(19)13(18)10(16)6-22-15/h2-5,10,13-16,18-19H,6H2,1H3/t10-,13+,14-,15-/m1/s1
InChIKeyJRHNIQQUVJOPQC-AQNFWKISSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Odiparcil: GAG Clearance and Antithrombotic Research


Odiparcil is an orally active beta-D-thioxyloside analog (CAS 137215-12-4) with a dual pharmacological profile encompassing both glycosaminoglycan (GAG) clearance and antithrombotic activity [1]. Its mechanism of action is characterized by the diversion of cellular GAG synthesis, primarily chondroitin sulfate and dermatan sulfate, into secreted soluble species, thereby reducing lysosomal GAG accumulation in disease models [2]. Concurrently, it demonstrates anticoagulant properties through indirect thrombin inhibition and the elevation of circulating GAGs [3]. Odiparcil has been granted Orphan Drug Designation by both the U.S. FDA and the European Medicines Agency for the treatment of Mucopolysaccharidosis type VI (Maroteaux-Lamy syndrome) [4].

Odiparcil: Why Substitution Is Not Justified


Substituting Odiparcil with other beta-D-xylosides or standard anticoagulants is not scientifically justified due to its unique dual mechanism of action and distinct safety profile. Unlike conventional anticoagulants like warfarin, which carry a significant bleeding liability, Odiparcil achieves antithrombotic efficacy without a corresponding dose-related increase in bleeding indices [1]. Furthermore, its oral bioavailability and ability to penetrate poorly vascularized tissues like cartilage and cornea address a critical limitation of current enzyme replacement therapy (ERT) for MPS VI, which relies on periodic intravenous infusions and exhibits poor tissue penetration [2]. Generic substitution would therefore compromise both the safety margin in antithrombotic applications and the therapeutic reach in lysosomal storage disorders.

Odiparcil: Head-to-Head Efficacy and Safety Data


Antithrombotic Efficacy and Bleeding Safety vs. Warfarin

In a head-to-head comparison in a rat model of venous thrombosis, Odiparcil achieved a maximum suppression of thrombus formation of 65-70%, which is comparable to the ~65% inhibition achieved by a therapeutically relevant dose of warfarin (INR 3.0) [1]. Critically, while warfarin caused dose-related significant increases in bleeding indices, Odiparcil did not prolong bleeding indices, demonstrating a differentiated safety margin [1].

Antithrombotic Hemostasis Venous Thromboembolism

Tissue Penetration Compared to ERT in MPS VI

Preclinical studies highlight that while ERT has limited efficacy due to poor penetration in some organs and tissues like cartilage and cornea, Odiparcil achieves micromolar (µM) concentrations in these MPS VI disease-relevant tissues following oral administration [1]. In MPS VI mice, Odiparcil treatment significantly reduced pathological cartilage thickening in the trachea and femoral growth plates, a site known to be poorly accessed by ERT [1].

Mucopolysaccharidosis Lysosomal Storage Disorder Tissue Distribution

In Vitro Potency for GAG Reduction in MPS VI Cells

In patient-derived skin fibroblasts from MPS VI patients, Odiparcil demonstrated potent reduction of intracellular chondroitin sulfate (CS) accumulation with an EC50 in the range of 1 µM [1]. This quantitative potency metric provides a benchmark for comparing its cellular activity to other potential GAG clearance agents or beta-D-xyloside analogs.

Glycosaminoglycan In Vitro Pharmacology Mucopolysaccharidosis

Clinical Safety and Tolerability Profile

Odiparcil has demonstrated a good safety and tolerability profile across Phase I and Phase IIa clinical studies, encompassing approximately 700 healthy volunteers and 1100 patients [1]. This extensive clinical safety dataset provides a de-risked foundation for further research and development compared to novel, less clinically characterized beta-D-xyloside analogs.

Clinical Safety Phase I/IIa Tolerability

Orphan Drug Designations for MPS VI

Odiparcil has been granted Orphan Drug Designation by both the U.S. FDA and the European Medicines Agency (EMA) for the treatment of Mucopolysaccharidosis type VI [1][2]. This dual regulatory recognition confirms its potential to address a rare disease with significant unmet medical need, a validation not held by many other experimental beta-D-xylosides or GAG-targeting agents.

Orphan Drug Regulatory Status Mucopolysaccharidosis

Odiparcil: Key Research Applications


GAG Clearance in Avascular Tissues of MPS VI

Based on evidence demonstrating Odiparcil's ability to achieve micromolar concentrations in bone, cartilage, and cornea and to reduce pathological cartilage thickening in MPS VI mice [1], this scenario is ideal for studies focused on addressing the limitations of ERT in poorly vascularized tissues. Researchers should prioritize Odiparcil when the primary endpoint involves reversing pathology in tissues like the trachea, growth plates, or cornea, where current enzyme replacement therapy shows limited efficacy [1].

Antithrombotic Research with Reduced Bleeding Risk

Given the direct comparative data showing that Odiparcil achieves warfarin-comparable antithrombotic efficacy (65-70% thrombus suppression) without prolonging bleeding indices [2], this scenario is highly relevant for studies aiming to dissect the thrombotic and hemostatic pathways. Odiparcil is a valuable tool compound for researchers investigating novel antithrombotic mechanisms that offer a wider therapeutic window with respect to bleeding complications.

Orphan Drug Development for Lysosomal Storage Disorders

Odiparcil's established Orphan Drug Designations by the FDA and EMA [3][4] make it a strategically important compound for translational research in rare lysosomal storage disorders, particularly MPS VI. Its oral route of administration and favorable safety profile from Phase I/IIa studies in over 1800 subjects [5] provide a robust clinical foundation, reducing the translational risk for academic or industrial programs aiming to advance therapies for Maroteaux-Lamy syndrome.

In Vitro GAG Modulation and Lysosomal Function Assays

The quantitative EC50 value of ~1 µM for reducing intracellular CS accumulation in MPS VI patient fibroblasts [1] establishes Odiparcil as a well-characterized positive control for in vitro assays. This scenario is applicable for high-throughput screening of novel GAG clearance agents or for mechanistic studies investigating lysosomal storage, GAG synthesis diversion, and lysosomal abundance [6].

Technical Documentation Hub

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